molecular formula C14H17NO3 B3004011 1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2195973-09-0

1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No. B3004011
CAS RN: 2195973-09-0
M. Wt: 247.294
InChI Key: LOFKKUWISCXGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one involves the acylation of morpholine with an acryloyl group. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately -35°C .
  • Boiling Point : Around 158°C at 50 mmHg .
  • Density : 1.122 g/mL at 25°C .
  • Solubility : Soluble in water (approximately 1000 g/L at 20°C) .
  • Refractive Index : n20/D 1.512 (lit.) .

Safety and Hazards

1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one should be handled with care. It is essential to follow safety protocols, including proper storage, handling, and disposal. Consult safety data sheets (MSDS) for detailed safety information .

properties

IUPAC Name

1-[2-(phenoxymethyl)morpholin-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-14(16)15-8-9-17-13(10-15)11-18-12-6-4-3-5-7-12/h2-7,13H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFKKUWISCXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Phenoxymethyl)morpholin-4-yl]prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.